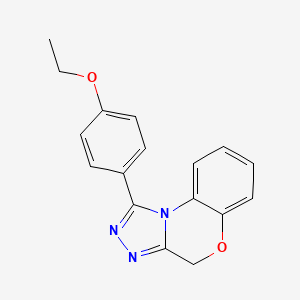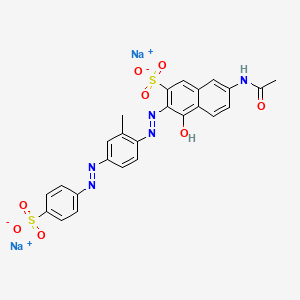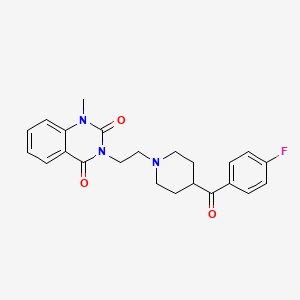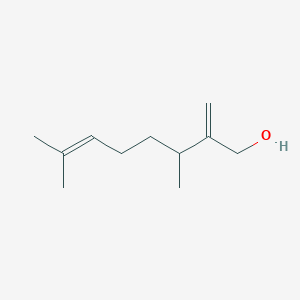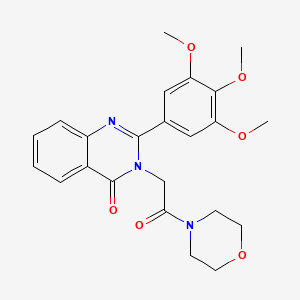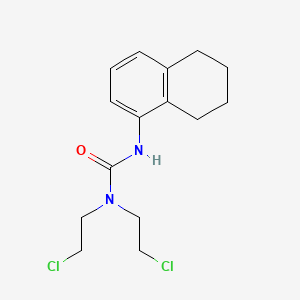
(18)F-labeled 2-(5-fluoropentyl)-2-methyl malonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(18)F-labeled 2-(5-fluoropentyl)-2-methyl malonic acid: is a radiolabeled compound used primarily in positron emission tomography (PET) imaging. This compound is designed to target and bind to apoptotic (dying) cells, making it a valuable tool for studying cell death in various diseases, including cancer, myocardial infarction, and cerebral stroke.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (18)F-labeled 2-(5-fluoropentyl)-2-methyl malonic acid involves several steps. The starting material is typically 2-(5-fluoropentyl)-2-methyl malonic acid , which is then labeled with fluorine-18 (18F). The labeling process usually involves nucleophilic substitution reactions where the fluorine-18 is introduced into the compound.
Industrial Production Methods
Industrial production of this compound requires specialized facilities equipped with radiochemistry laboratories. The process involves the production of fluorine-18, which is typically generated in a cyclotron. The labeled compound is then synthesized and purified using automated synthesis modules to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
(18)F-labeled 2-(5-fluoropentyl)-2-methyl malonic acid: primarily undergoes nucleophilic substitution reactions for its labeling with fluorine-18.
Common Reagents and Conditions
The common reagents used in the synthesis include fluorine-18 fluoride (18F-F) and various solvents and bases to facilitate the substitution reaction. The reaction conditions typically involve controlled temperatures and specific reaction times to ensure efficient labeling.
Major Products Formed
The major product of this synthesis is the This compound , which is then purified to remove any unreacted starting materials and by-products.
Aplicaciones Científicas De Investigación
(18)F-labeled 2-(5-fluoropentyl)-2-methyl malonic acid: is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its primary application is in PET imaging to monitor apoptosis in various diseases. This compound helps researchers visualize and quantify cell death, providing valuable insights into disease progression and treatment efficacy.
Mecanismo De Acción
The compound exerts its effects by binding to apoptotic cells. The fluorine-18 label allows for the detection of these cells using PET imaging. The molecular targets include phosphatidylserine, a molecule exposed on the surface of apoptotic cells, and the compound's binding affinity to these targets facilitates its use in imaging.
Comparación Con Compuestos Similares
(18)F-labeled 2-(5-fluoropentyl)-2-methyl malonic acid: is unique in its ability to specifically target apoptotic cells. Similar compounds used in PET imaging include 18F-FDG (fluorodeoxyglucose) , which targets glucose metabolism, and 18F-FLT (fluorothymidine) , which targets cell proliferation. This compound is specifically designed for apoptosis imaging, making it distinct in its application.
Conclusion
This compound: is a valuable radiotracer for PET imaging, particularly in the study of apoptosis. Its synthesis involves specialized techniques and equipment, and it plays a crucial role in advancing our understanding of various diseases. Its unique targeting mechanism sets it apart from other PET tracers, making it an essential tool in medical research.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
Número CAS |
1236354-10-1 |
|---|---|
Fórmula molecular |
C9H15FO4 |
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
2-(5-(18F)fluoranylpentyl)-2-methylpropanedioic acid |
InChI |
InChI=1S/C9H15FO4/c1-9(7(11)12,8(13)14)5-3-2-4-6-10/h2-6H2,1H3,(H,11,12)(H,13,14)/i10-1 |
Clave InChI |
BOYGOAXVKOOCKN-LMANFOLPSA-N |
SMILES isomérico |
CC(CCCCC[18F])(C(=O)O)C(=O)O |
SMILES canónico |
CC(CCCCCF)(C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


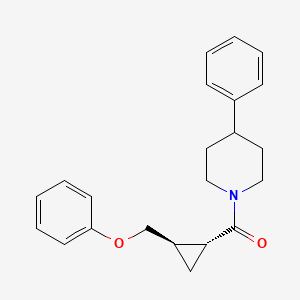
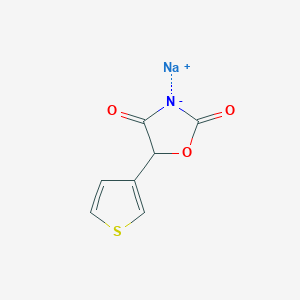
![1-(3-bromo-8-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)-4-methylpiperazine;methanesulfonic acid;hydrate](/img/structure/B15185821.png)
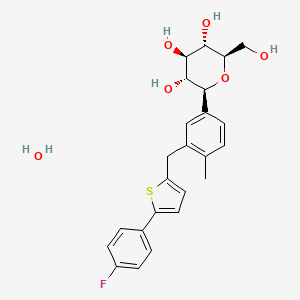
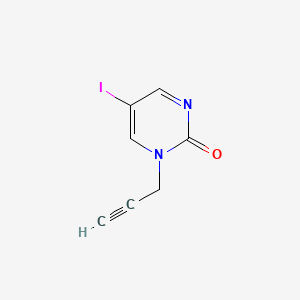
![(1S,11R)-5,7,13-triazatetracyclo[9.3.1.02,10.04,8]pentadeca-2,4(8),5,9-tetraene](/img/structure/B15185837.png)
